molecular formula C10H12BrN B7792735 8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline

8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7792735
M. Wt: 226.11 g/mol
InChI Key: PFWAGNFRSUDABV-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 8th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroquinoline derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline ring structure play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 1-Bromo-3-methylbutane

Uniqueness

8-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine and methyl groups on the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain contexts.

Properties

IUPAC Name

8-bromo-3-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWAGNFRSUDABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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